molecular formula C17H20N2O B13008712 (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13008712
M. Wt: 268.35 g/mol
InChI Key: BILYXJUERJKNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a diethylamino group, a methyl group, and a phenyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-acetylpyridine with diethylamine and a suitable phenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a catalyst bed. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yield and purity of the product. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group or the phenyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-(Dimethylamino)-5-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with dimethylamino instead of diethylamino group.

    (6-(Diethylamino)-5-ethylpyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of a methyl group.

    (6-(Diethylamino)-5-methylpyridin-3-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of a phenyl group.

Uniqueness

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[6-(diethylamino)-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C17H20N2O/c1-4-19(5-2)17-13(3)11-15(12-18-17)16(20)14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3

InChI Key

BILYXJUERJKNNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.